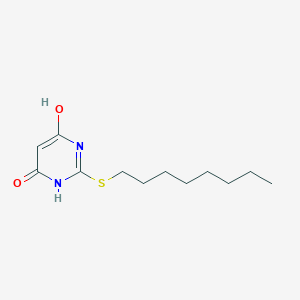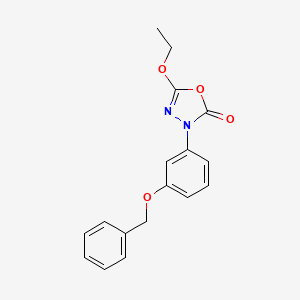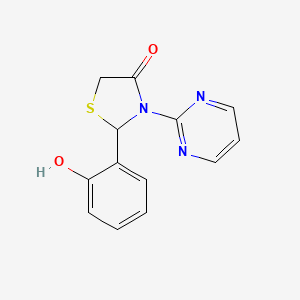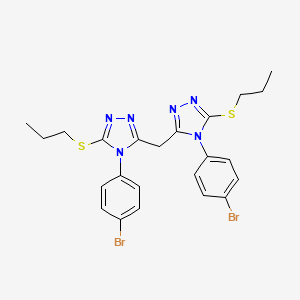
6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a hydroxy group at the 6th position and an octylsulfanyl group at the 2nd position on the pyrimidinone ring. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one typically involves the alkylation of 6-hydroxy-2-thiouracil with octyl halides in the presence of a base. The reaction conditions generally include:
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding alcohols or amines
Substitution: Various substituted pyrimidinones
Applications De Recherche Scientifique
6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Allylsulfanyl)-6-hydroxy-pyrimidin-4(3H)-one
- 2-(Propargylsulfanyl)-6-hydroxy-pyrimidin-4(3H)-one
- 2-(Methallylsulfanyl)-6-hydroxy-pyrimidin-4(3H)-one
Uniqueness
6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of the octylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The longer alkyl chain in the octylsulfanyl group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved biological efficacy.
Propriétés
Numéro CAS |
86627-13-6 |
|---|---|
Formule moléculaire |
C12H20N2O2S |
Poids moléculaire |
256.37 g/mol |
Nom IUPAC |
4-hydroxy-2-octylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-17-12-13-10(15)9-11(16)14-12/h9H,2-8H2,1H3,(H2,13,14,15,16) |
Clé InChI |
KREXHIFCGOGJJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=NC(=CC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)











